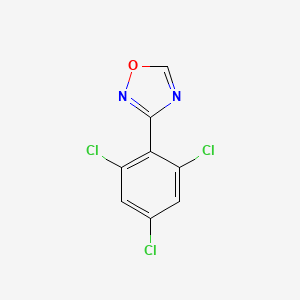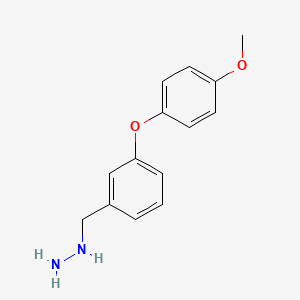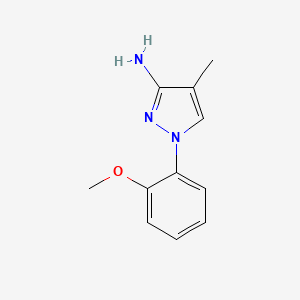
1-(2-Chlorophenyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H9Cl3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)hydrazine dihydrochloride can be synthesized from 2-chloroaniline through a series of reactions including diazotization, reduction, and hydrolysis. The diazotization reaction involves treating 2-chloroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by reduction using sodium pyrosulfite and hydrolysis to yield 1-(2-chlorophenyl)hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)hydrazine dihydrochloride involves its hydrazine base, which allows it to participate in various chemical reactions. The presence of the 2-chlorophenyl group enhances its reactivity, making it an effective nucleophile in electrophilic substitution reactions. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,4-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,5-Dichlorophenyl)hydrazine dihydrochloride
Uniqueness
1-(2-Chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its dichlorinated analogs, it has different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
871726-07-7 |
|---|---|
Molekularformel |
C6H9Cl3N2 |
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
(2-chlorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H |
InChI-Schlüssel |
LLSFFPFJAGMIDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)




![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
